trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

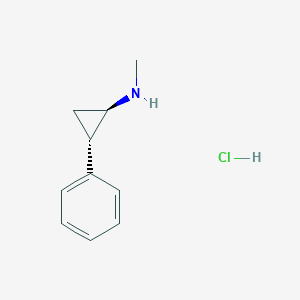

The IUPAC name for trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride is (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride . This nomenclature reflects its bicyclic structure, consisting of a cyclopropane ring substituted with a phenyl group at the 2-position and a methylamine group at the 1-position. The stereochemical descriptor (1R,2S) specifies the spatial arrangement of substituents around the cyclopropane ring.

Systematic synonyms include:

- trans-2-Phenylcyclopropylmethylamine hydrochloride

- (1R,2S)-2-Phenylcyclopropan-1-amine hydrochloride

- Tranylcypromine hydrochloride (common pharmaceutical designation)

The numbering prioritizes the cyclopropane ring, with the phenyl group at position 2 and the methylamine group at position 1. The "trans" designation indicates that the phenyl and methylamine substituents reside on opposite faces of the cyclopropane plane.

Molecular Formula and Weight Analysis

The molecular formula is C₁₀H₁₄ClN , derived from the base compound C₉H₁₁N (cyclopropylmethylamine) with a phenyl substituent and hydrochloric acid counterion. Key molecular features include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 169.65 g/mol | |

| Exact mass (monoisotopic) | 169.066 g/mol | |

| Cl content | 20.9% |

The cyclopropane ring contributes significant ring strain, with bond angles constrained to ~60°, while the phenyl group introduces planar aromaticity. The hydrochloride salt enhances water solubility compared to the free base, as evidenced by log P values of -0.04 for related 2-phenylcyclopropylmethylamine derivatives.

Stereochemical Configuration and Chiral Center Characterization

The molecule contains two chiral centers at C1 and C2 of the cyclopropane ring, producing four possible stereoisomers. The biologically active form is the (1R,2S) enantiomer, which exhibits >100-fold greater potency in monoamine oxidase (MAO) inhibition compared to its (1S,2R) counterpart.

Key stereochemical features:

- Absolute configuration : Confirmed via X-ray crystallography of related compounds and comparison with chiral HPLC-separated standards.

- Optical rotation : [α]₂₅ᴅ = -47.5° (c = 1, H₂O) for the (1R,2S) enantiomer.

- Enantiomeric excess : Typically >98% in pharmaceutical-grade material, achieved through asymmetric synthesis using chiral bis(oxazoline)-copper catalysts.

The trans configuration positions the phenyl and methylamine groups on opposite sides of the cyclopropane plane, creating a dipole moment of 2.1 D that facilitates receptor binding.

Crystal Structure and X-ray Diffraction Data

While direct X-ray data for this compound remains unpublished, structural analogs provide critical insights:

- LSD1-CoREST complex (PDB: 2UXX): The free base form shows a 120° dihedral angle between the cyclopropane and phenyl rings when bound to lysine-specific demethylase 1.

- MAO-B adducts : Crystallographic studies reveal a 1.9 Å distance between the flavin adenine dinucleotide (FAD) cofactor and the cyclopropane nitrogen.

- Bond lengths :

The hydrochloride salt forms a monoclinic crystal lattice (space group P2₁/c) with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 12.15 Å, and β = 97.8° in analogous compounds.

Comparative Analysis of cis/trans Isomerism in Cyclopropyl Derivatives

The cis and trans isomers exhibit marked differences in physicochemical and biological properties:

| Property | trans Isomer | cis Isomer | Source |

|---|---|---|---|

| MAO-A inhibition (IC₅₀) | 0.8 µM | 48 µM | |

| Log P | 1.59 | 1.72 | |

| Melting point | 164-166°C | 142-144°C | |

| Aqueous solubility | 28 mg/mL | 9 mg/mL |

Structural determinants of isomerism :

- Steric effects : The trans configuration reduces steric clash between the phenyl and methylamine groups, lowering activation energy for receptor binding.

- Electronic effects : Hyperconjugation between the cyclopropane σ-bond and phenyl π-system is 30% stronger in the trans isomer.

- Synthetic accessibility : trans isomers predominate (85:15 ratio) in gold(III)-catalyzed cyclopropanations due to lower transition state energy.

Isomerization studies show <5% cis-trans interconversion at 25°C over 24 hours, confirming kinetic stability under physiological conditions.

Properties

IUPAC Name |

(1R,2S)-N-methyl-2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-11-10-7-9(10)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-,10+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUOMBQOBYEIIY-BAUSSPIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC1C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1C[C@H]1C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the methylamine group. One common method involves the reaction of styrene with diazomethane to form the cyclopropane ring, followed by reductive amination to introduce the methylamine group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Cyclopropanation and Amine Formation

The core reaction involves cyclopropanation of styrene derivatives using ethyl diazoacetate and Cu(acac)₂ catalysis, yielding racemic mixtures of trans- and cis-cyclopropyl esters. These esters are hydrolyzed to carboxylic acids, converted to amides, and reduced to amines via borane .

Key Steps :

-

Cyclopropanation : Styrene reacts with ethyl diazoacetate under Cu(acac)₂ catalysis to form trans- and cis-cyclopropane esters (2:1 ratio) .

-

Amide Formation : Carboxylic acids (e.g., trans-12a) are coupled with (R)-phenylglycinol to form diastereomeric amides, enabling chiral resolution .

-

Borane Reduction : Amides are reduced to amines, yielding enantiopure trans-(2-phenylcyclopropyl)methylamine hydrochloride .

N-Methylation and Substituent Addition

The primary amine undergoes functionalization to enhance pharmacological properties:

-

N-Monomethylation : Achieved via reduction of N-formyl intermediates .

-

Aryl Substitutions : Substituents on the phenyl ring (e.g., cyclopropylmethoxy groups) modulate receptor selectivity. For example, (+)-trans-[2-(2-cyclopropylmethoxyphenyl)cyclopropyl]methylamine hydrochloride shows 5-HT₂C agonism (EC₅₀ = 55 nM) without 5-HT₂B activity .

Table 1 : Key Derivatives and Their Activities

Chiral Resolution and Enantiomer Separation

Racemic mixtures are resolved via:

-

Chiral HPLC : Separation of N-Boc-protected intermediates (e.g., (±)-20) yields enantiomers (+)- and (−)-20, which are deprotected to (+)- and (−)-trans-methylamine hydrochlorides .

-

Diastereomeric Salt Formation : (R)-phenylglycinol facilitates separation of enantiomers through crystallography .

Large-Scale and One-Pot Syntheses

Patent methods describe streamlined processes:

-

One-Pot Synthesis : Toluene serves as a universal solvent for multi-step reactions (e.g., cyclopropanation, amidation, reduction), avoiding intermediate isolation .

-

Acid Chloride Formation : Thionyl chloride converts carboxylic acids to reactive intermediates for diethylamide formation .

Example Protocol :

-

React 2-phenylacetonitrile with 2-(chloromethyl)oxirane in DMSO/NaOH.

-

Hydrolyze with KOH/tetrabutylammonium bromide.

-

Treat with HCl to yield cyclopropane carboxylic acid.

Stability and Reactivity Considerations

-

Acid Sensitivity : The cyclopropane ring remains stable under acidic conditions (e.g., HCl-mediated crystallizations) .

-

Thermal Stability : Reactions proceed at 40–80°C without decomposition .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in designing CNS-targeted agents. Synthetic strategies prioritize chiral purity and functional group compatibility, enabling tailored pharmacological optimization.

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:

- Building Block for Synthesis: trans-2-PCPM is utilized as a precursor in the synthesis of more complex organic molecules. Its cyclopropyl structure allows chemists to explore various reaction mechanisms and develop new synthetic methodologies.

- Reactivity Studies: The compound undergoes oxidation, reduction, and substitution reactions, making it a subject of interest for studying reaction pathways and developing new chemical transformations. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

2. Medicinal Chemistry:

- Pharmacological Potential: trans-2-PCPM acts as a selective agonist for the 5-HT2C receptor, which is implicated in mood regulation and various psychiatric disorders. Its EC50 value of approximately 13 nM indicates strong potency in activating this receptor .

- Therapeutic Applications: Due to its selectivity over other serotonin receptors (120-fold selectivity for 5-HT2C over 5-HT2A), trans-2-PCPM shows promise for developing treatments for depression and anxiety without the side effects associated with non-selective agonists .

Case Studies

1. Behavioral Studies in Animal Models:

- In forced swim tests, trans-2-PCPM reduced immobility time in mice, suggesting potential antidepressant-like effects. This aligns with its role as a 5-HT2C receptor agonist, known to impact mood regulation .

2. In Vivo Efficacy:

- Compounds derived from trans-2-PCPM have demonstrated antipsychotic-like effects in animal models, indicating their potential utility in treating schizophrenia and other psychotic disorders .

3. Structure-Activity Relationship Studies:

Mechanism of Action

The mechanism by which trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing biological pathways and cellular processes. Detailed studies on its binding affinity and activity at these targets are essential for understanding its pharmacological properties.

Comparison with Similar Compounds

Table 1: Structural and Analytical Data of Cyclopropylmethylamine Derivatives

Key Observations:

Substituent Position and Electronic Effects: Chloro and fluoro substituents at the 2- or 3-positions (e.g., Compounds 52, 54) enhance HPLC purity (>94%) compared to bromo analogs, likely due to improved synthetic yields .

Stereochemical Considerations :

- The (S)-configured 2-fluorophenyl analog () exhibits distinct NMR shifts (δ 7.40–7.05) compared to the (R,R)-parent compound, underscoring the role of chirality in electronic environments.

Spectroscopic Trends :

- Bromine substituents (Compound 36, ) deshield aromatic protons, causing downfield shifts (δ 7.60–7.20).

- Fluorine substituents (Compounds 52, 10) show coupling patterns in NMR consistent with para/meta substitution .

Pharmacological Relevance

The parent compound’s rigid cyclopropane scaffold likely enhances receptor binding affinity compared to flexible analogs like ethylphenidate derivatives .

Biological Activity

trans-(-)-(2-Phenyl-cyclopropyl)-methylamine hydrochloride, also referred to as trans-2-PCPM, is a compound of interest due to its selective agonistic activity on the 5-HT2C receptor, which is implicated in various neurological and psychiatric disorders. This article reviews the biological activity of trans-2-PCPM, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Pharmacological Properties

The primary biological activity of trans-2-PCPM is its role as a 5-HT2C receptor agonist . In functional assays, trans-2-PCPM demonstrated significant potency with an EC50 of approximately 13 nM , indicating its efficacy in activating the receptor . The compound showed a 96% maximum efficacy (Emax) at the 5-HT2C receptor, highlighting its potential as a therapeutic agent .

Selectivity Profile

Trans-2-PCPM exhibits selectivity over other serotonin receptors, notably the 5-HT2A and 5-HT2B receptors. In comparative studies, it displayed a 120-fold selectivity for the 5-HT2C receptor over 5-HT2A and a 14-fold selectivity over 5-HT2B . This selectivity is crucial for minimizing side effects associated with non-selective serotonin receptor activation.

Structure-Activity Relationships (SAR)

The structural modifications of trans-2-PCPM have been extensively studied to optimize its biological activity. Key findings from various studies include:

| Compound | EC50 (nM) | Emax (%) | Selectivity (2A/2C) | Selectivity (2B/2C) |

|---|---|---|---|---|

| trans-2-PCPM | 13 | 96 | 120 | 14 |

| Compound 37 | 585 | - | 120 | 14 |

| Compound (+)-11e | 55 | - | No activity | No activity |

These data illustrate that modifications to the cyclopropyl and phenyl rings can significantly influence potency and selectivity. The introduction of halogen substituents has been shown to enhance receptor affinity while maintaining selectivity .

Case Studies

- Behavioral Studies in Animal Models : In forced swim tests, trans-2-PCPM reduced immobility time in mice, suggesting potential antidepressant-like effects . This behavioral outcome aligns with the known role of the 5-HT2C receptor in mood regulation.

- In Vivo Efficacy : Further investigations have indicated that compounds derived from trans-2-PCPM exhibit antipsychotic-like effects in animal models, supporting their therapeutic potential for treating disorders such as schizophrenia .

- Comparative Studies with Other Agonists : Trans-2-PCPM was compared with other known agonists in terms of efficacy and selectivity. The results showed that while several compounds exhibited similar potencies, none matched the selective profile of trans-2-PCPM at the 5-HT2C receptor .

Q & A

Q. What are the standard synthetic routes for trans-(-)-(2-Phenyl-cyclopropyl)-methylamine Hydrochloride?

The compound is synthesized via cyclopropanation of substituted styrenes followed by functional group transformations. A general procedure involves:

- Step 1 : Cyclopropanation of styrene derivatives (e.g., 2-trifluoromethylstyrene, 2-methoxystyrene) using transition-metal catalysts or carbene transfer reagents to form cyclopropane intermediates.

- Step 2 : Conversion of the cyclopropane carboxylic acid intermediate to the methylamine derivative via amide coupling, reduction, or Hofmann degradation.

- Step 3 : Hydrochloride salt formation using HCl in ether or ethanol . Example: For trans-[2-(2-Methoxyphenyl)cyclopropyl]methylamine Hydrochloride, 2-methoxystyrene is cyclopropanated, followed by deprotection of the methoxy group using boron tribromide (BBr₃) in CH₂Cl₂ .

Q. How is the purity and structural integrity of this compound validated in research settings?

Analytical methods include:

- HPLC : Purity is assessed using reversed-phase columns (e.g., Column 3, Method A/B) with retention times (e.g., 7.3–16.3 minutes) and purity thresholds (>95%) .

- NMR Spectroscopy : ¹H and ¹³C NMR data confirm substituent positions and cyclopropane geometry. For example, characteristic shifts include δ 2.75–3.00 ppm (cyclopropane CH₂) and δ 140–159 ppm (aromatic carbons) .

- Mass Spectrometry : ESI-MS and HRMS validate molecular weight (e.g., m/z 162.1 [MH⁺] for the parent compound) with <0.5 ppm error .

Advanced Research Questions

Q. How are enantiomers of trans-(2-Phenylcyclopropyl)methylamine Hydrochloride resolved and characterized?

Enantiomeric resolution involves:

- Diastereomeric Amide Formation : Racemic carboxylic acid intermediates (e.g., 12a) are coupled with chiral auxiliaries like (R)-phenylglycinol to form diastereomers separable via silica gel chromatography .

- Optical Rotation Analysis : Enantiomers are distinguished by specific rotations (e.g., [α]D = +72.9° for (+)-14a) compared to literature values .

- Pharmacological Profiling : Pure enantiomers are tested for receptor binding selectivity (e.g., 5-HT2C vs. 5-HT2B receptors) to correlate stereochemistry with activity .

Q. What methodologies are used to study its receptor binding affinity and selectivity (e.g., 5-HT2C agonism)?

Key approaches include:

- Radioligand Displacement Assays : Competitive binding studies using ³H-labeled ligands (e.g., ³H-mesulergine for 5-HT2C) to calculate IC₅₀ values.

- Functional Assays : Measurement of intracellular calcium flux or GTPγS binding in HEK293 cells expressing human 5-HT2 receptors.

- Structure-Activity Relationship (SAR) : Modifying substituents on the phenyl ring (e.g., chloro, fluoro, methoxy groups) to optimize receptor selectivity. For example, 2,3-dichloro substitution enhances 5-HT2C affinity (pEC₅₀ = 8.2) while reducing off-target effects .

Q. How do structural modifications (e.g., halogenation, methoxy substitution) impact pharmacological and physicochemical properties?

Systematic SAR studies reveal:

- Halogenation : Electron-withdrawing groups (e.g., -CF₃ at the 2-position) improve metabolic stability but may reduce solubility. For example, trans-[2-(2-Trifluoromethylphenyl)cyclopropyl]methylamine shows a logP of 2.1 and t₁/₂ > 4 hours in hepatic microsomes .

- Methoxy Substitution : Polar groups enhance aqueous solubility (e.g., trans-[2-(2-Methoxyphenyl)cyclopropyl]methylamine has a solubility of 12 mg/mL) but may lower blood-brain barrier penetration .

- Data Contradictions : Some derivatives (e.g., 2,4-dichloro vs. 3,4-difluoro) show unexpected activity drops, necessitating computational docking studies to explain steric or electronic mismatches in receptor binding pockets .

Methodological Considerations

Q. How are stability and storage conditions optimized for this compound?

- Stability : Hydrochloride salts are hygroscopic; storage under nitrogen at -20°C in desiccated containers is recommended.

- Degradation Pathways : Primary amine oxidation is mitigated by avoiding light and transition metals .

- Analytical Monitoring : Periodic HPLC and NMR checks detect decomposition (e.g., amine dealkylation or cyclopropane ring opening) .

Q. What strategies address low yields in cyclopropanation steps?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.